
2-Hydroperoxycyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroperoxycyclohexan-1-ol is an organic compound with the molecular formula C6H12O3 It is a hydroperoxide derivative of cyclohexanol, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroperoxycyclohexan-1-ol can be synthesized through the oxidation of cyclohexanol using hydrogen peroxide as the oxidizing agent. The reaction typically involves the use of a catalyst, such as tungstic acid or a similar compound, to facilitate the oxidation process. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the selective formation of the hydroperoxide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroperoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form cyclohexanone or other oxygenated derivatives.
Reduction: The compound can be reduced to cyclohexanol, regenerating the starting material.
Substitution: The hydroperoxy group can be substituted with other functional groups, leading to the formation of different cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst like tungstic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group under appropriate conditions.
Major Products Formed
Cyclohexanone: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Substituted Cyclohexanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydroperoxycyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of oxygenated derivatives of cyclohexane.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroperoxycyclohexan-1-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: The parent compound, lacking the hydroperoxy group.
Cyclohexanone: An oxidized derivative of cyclohexanol.
Cyclohexane: The fully saturated hydrocarbon.
Uniqueness
2-Hydroperoxycyclohexan-1-ol is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with its analogs.
Eigenschaften
CAS-Nummer |
67680-02-8 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(5)9-8/h5-8H,1-4H2 |
InChI-Schlüssel |
UBIBQRDHLFTCKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
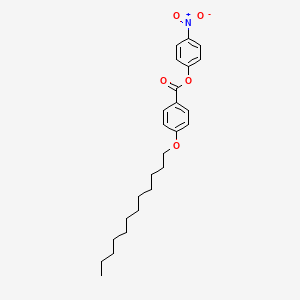
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
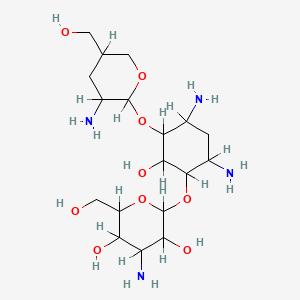
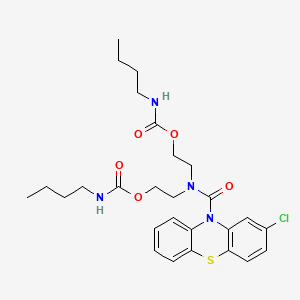

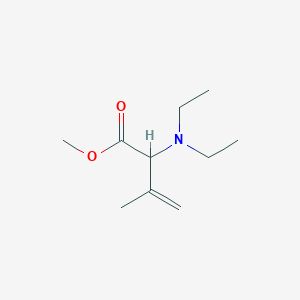


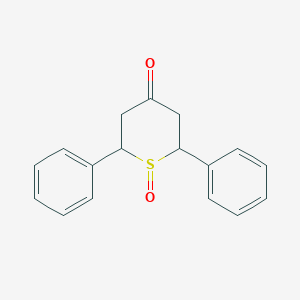
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)


